molecular formula C25H23FN4O4S B2863751 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 954694-61-2

4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2863751
CAS No.: 954694-61-2
M. Wt: 494.54
InChI Key: JMGGJGAFQGPKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 533869-65-7) is a sulfamoyl-benzamide derivative featuring a 1,3,4-oxadiazole core. Its molecular formula is C24H21FN4O4S, with a molecular weight of 480.5 g/mol . Key structural elements include:

  • Sulfamoyl group: Substituted with benzyl and ethyl groups (N-benzyl-N-ethyl).
  • Oxadiazole moiety: Functionalized with a 4-fluorobenzyl group at the 5-position.
  • Benzamide backbone: Provides rigidity and facilitates interactions with biological targets.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c1-2-30(17-19-6-4-3-5-7-19)35(32,33)22-14-10-20(11-15-22)24(31)27-25-29-28-23(34-25)16-18-8-12-21(26)13-9-18/h3-15H,2,16-17H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGGJGAFQGPKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorobenzyl halide.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the sulfamoyl benzamide under appropriate conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated systems for purification and isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, nitriles, and various electrophiles or nucleophiles can be used under conditions such as reflux or catalysis.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences :
    • Sulfamoyl group: N-benzyl-N-methyl (vs. N-benzyl-N-ethyl in the target compound).
    • Oxadiazole substituent: 4-Methoxyphenylmethyl (vs. 4-fluorobenzyl).
  • Activity : Demonstrated antifungal efficacy against Candida albicans (MIC: ~1–2 µg/mL) via thioredoxin reductase inhibition .
  • Inference: The ethyl group in the target compound may enhance metabolic stability compared to LMM5’s methyl group.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences :
    • Sulfamoyl group: Cyclohexyl-ethyl (vs. benzyl-ethyl).
    • Oxadiazole substituent: Furan-2-yl (vs. 4-fluorobenzyl).
  • Activity : Effective against C. albicans (MIC: ~2–4 µg/mL) .
  • Inference : The aromatic 4-fluorobenzyl group in the target compound may offer stronger π-π stacking interactions with fungal enzyme active sites compared to LMM11’s furan.

Derivatives with Varied Oxadiazole Substituents

Compound Name Oxadiazole Substituent Sulfamoyl Group Molecular Weight (g/mol) Notable Activity/Properties Source
Target Compound 5-(4-Fluorobenzyl) N-Benzyl-N-ethyl 480.5 N/A (structural analysis inferred)
HSGN-235 (E13) 5-(4-Trifluoromethylphenyl) None 447.3 Antibacterial (Neisseria gonorrhoeae)
Parchem Compound (CAS 850936-24-2) 5-(Methoxymethyl) N-Benzyl-N-ethyl 430.5 N/A (commercially available)
4-(N,N-Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(3-Methoxyphenyl) N,N-Dipropyl 457.5 N/A (synthetic intermediate)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-fluorobenzyl in the target compound) enhance metabolic stability and target affinity compared to electron-donating groups (e.g., methoxy in LMM5).
  • Bulkier Substituents (e.g., 4-trifluoromethylphenyl in HSGN-235) may reduce solubility but improve selectivity for hydrophobic enzyme pockets.

Impact of Sulfamoyl Group Modifications

Compound Name Sulfamoyl Group Oxadiazole Substituent Activity
Target Compound N-Benzyl-N-ethyl 4-Fluorobenzyl Inferred antifungal/antimicrobial
4-[Butyl(ethyl)sulfamoyl]-N-(5-Methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-44-9) N-Butyl-N-ethyl 5-Methyl N/A (structural analog)
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio-oxadiazole None Human carbonic anhydrase II inhibitor (Ki: ~10 nM)

Analysis :

  • N-Benzyl vs. N-Alkyl : The benzyl group in the target compound may enhance aromatic stacking in enzyme active sites, while alkyl groups (e.g., butyl in ) prioritize lipophilicity over target specificity.

Biological Activity

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel organic molecule that incorporates a sulfamoyl group, an oxadiazole ring, and a fluorobenzyl moiety. This unique structure suggests potential biological activities that could be leveraged in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FN4O4SC_{25}H_{23}FN_{4}O_{4}S with a molecular weight of 494.5 g/mol. The structure includes:

  • Sulfamoyl group : Often associated with antibacterial properties.
  • Oxadiazole ring : Known for its role in various biological activities, including antifungal and anticancer effects.
  • Fluorobenzyl moiety : Imparts unique electronic properties that may enhance biological interactions.

The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring facilitates binding to molecular targets, while the sulfamoyl group may enhance solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that benzamide derivatives can possess significant antimicrobial properties. For instance:

  • Insecticidal Activity : A related series of compounds demonstrated good insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. Compounds showed lethal activities at concentrations as low as 500 mg/L .

Antifungal Activity

The compound's structural components suggest potential antifungal properties:

  • Preliminary assays indicated that similar compounds exhibited substantial fungicidal activities against various fungi. For example, certain derivatives showed inhibition rates exceeding 70% against Pyricularia oryae at concentrations around 50 mg/L .

Case Study: Insecticidal Efficacy

A study focused on a series of benzamide derivatives substituted with oxadiazole rings found that specific compounds exhibited high insecticidal activity against larvae at concentrations as low as 10 mg/L. For example, compound 7a achieved a larvicidal activity rate of 100% at 10 mg/L .

Case Study: Antifungal Efficacy

In another study investigating fungicidal activities, several oxadiazole-substituted benzamides were tested against fungal pathogens. The results indicated that compound 14h demonstrated an inhibition rate of approximately 90.5% against Botrytis cinerea, outperforming standard control agents .

Q & A

Q. What are the common synthetic strategies for preparing sulfonamide-oxadiazole hybrids like this compound?

The synthesis involves sequential steps:

  • Oxadiazole formation : Cyclocondensation of hydrazides with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) .
  • Sulfonylation : Introducing the sulfamoyl group via reaction with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amidation : Coupling the oxadiazole intermediate with benzamide derivatives using EDCI/HOBt . Key purification methods include column chromatography and recrystallization .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and fluorobenzyl groups (¹⁹F NMR at δ -115 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 567.1523) .
  • IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Solvent optimization : Use DMF for sulfonylation (polar aprotic) and THF for cyclization .
  • Temperature control : Maintain 0–5°C during sulfonamide formation to minimize side reactions .
  • Catalysts : Employ Pd(OAc)₂ for Suzuki couplings in fluorobenzyl introduction .
  • Automation : Continuous flow reactors improve reproducibility in multi-step syntheses .

Q. What strategies resolve discrepancies in antimicrobial activity between in vitro and cellular models?

  • Membrane permeability : Measure logP (octanol-water) and correlate with cellular uptake; modify substituents to adjust hydrophobicity .
  • Efflux pump inhibition : Co-administer verapamil to assess resistance mechanisms .
  • Biofilm assays : Use crystal violet staining to evaluate efficacy against bacterial biofilms .

Q. How can computational methods guide analog design for improved target binding?

  • Molecular docking : Screen against X-ray structures of target enzymes (e.g., DHFR) to prioritize substituents .
  • MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond persistence .
  • QSAR models : Correlate electronic parameters (HOMO-LUMO gaps) with bioactivity .

Q. What approaches validate ambiguous NOE correlations in structural elucidation?

  • ROESY experiments : Differentiate spin diffusion from true spatial proximities .
  • DFT calculations : Compare computed vs. experimental ¹³C chemical shifts (MAE < 1 ppm) .
  • Isotopic labeling : ¹⁵N-labeled amides enhance assignment accuracy in crowded NMR regions .

Methodological Considerations

Q. How should stability studies be designed for preclinical formulation?

  • Photostability : Expose to ICH Q1B conditions (1.2 million lux-hours) with HPLC monitoring .
  • Hydrolytic stability : Test pH 1–9 buffers at 37°C; track degradation via LC-MS .
  • Thermal analysis : TGA/DSC to identify decomposition thresholds (>200°C typical) .

Q. What techniques assess regioselectivity in oxadiazole functionalization?

  • NOE difference spectroscopy : Determine substituent orientation on the oxadiazole ring .
  • X-ray crystallography : Resolve ambiguous regiochemistry in crystalline derivatives .
  • Competitive reactions : Compare reactivity of 2- vs. 5-position using isotopic trapping .

Data Contradiction Analysis

Q. How to address conflicting SAR data in fluorobenzyl-containing analogs?

  • Meta-analysis : Pool data from ≥5 studies; apply multivariate regression to isolate substituent effects .
  • Orthogonal assays : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays .
  • Crystallographic validation : Resolve binding modes of high/low-activity analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.